molecular formula C31H35F6N4O5P B607539 Fosnetupitant CAS No. 1703748-89-3

Fosnetupitant

カタログ番号 B607539
CAS番号: 1703748-89-3
分子量: 688.61
InChIキー: HZIYEEMJNBKMJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosnetupitant is a medication used for the treatment of chemotherapy-induced nausea and vomiting . It is a prodrug of netupitant and is used in combination with palonosetron hydrochloride . It is formulated as the salt fosnetupitant chloride hydrochloride for intravenous use .


Molecular Structure Analysis

The molecular formula of Fosnetupitant is C31H35F6N4O5P . Its molecular weight is 688.6 g/mol . The structure of Fosnetupitant is complex, with several functional groups including piperazines and pyridines .


Physical And Chemical Properties Analysis

Fosnetupitant has a molecular weight of 688.6 g/mol . It is a solid substance that is soluble in DMSO .

科学的研究の応用

  • Efficacy in Preventing CINV in Patients Receiving Highly Emetogenic Chemotherapy : A study showed that fosnetupitant effectively prevents CINV in patients receiving cisplatin-based chemotherapy, a highly emetogenic treatment. The research indicated its potential as a single intravenous administration in combination with other antiemetics (Sugawara et al., 2019).

  • Safety Profile in Different Chemotherapy Regimens : Another study focused on the safety of fosnetupitant, particularly in terms of injection site reactions, in patients receiving anthracycline and cyclophosphamide chemotherapy. It confirmed a favorable safety profile, supporting its use in various chemotherapy regimens (Matsuura et al., 2022).

  • Comparison with Fosaprepitant : Research comparing fosnetupitant with fosaprepitant, another neurokinin 1 receptor antagonist, found fosnetupitant to be non-inferior and highlighted its lower risk of injection site reactions. This study emphasizes its potential as an effective alternative in CINV prevention (Hata et al., 2021).

  • Pharmacokinetics and Safety in Cancer Patients : A phase 1 study investigated the pharmacokinetics and safety of intravenous NEPA, a combination of fosnetupitant and palonosetron. It showed rapid conversion of fosnetupitant to netupitant in cancer patients and confirmed the safety profile similar to oral NEPA, offering additional convenience in administration (Kurteva et al., 2019).

  • Stability Analysis for Dosage Form : Research also includes the development and validation of a stability-indicating UPLC method for the simultaneous determination of fosnetupitant and palonosetron in bulk and in injection dosage form. This method ensures accurate and precise quantification, crucial for effective dosing and treatment (Venkatesh et al., 2022).

将来の方向性

Fosnetupitant is a promising antiemetic agent, but the patients evaluated in clinical studies were limited to those with certain cancer types. In the future, it will be necessary to confirm the efficacy and safety of antiemetic therapy including fosnetupitant in various cancers .

特性

IUPAC Name

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIYEEMJNBKMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35F6N4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027641
Record name Fosnetupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The fosnetupitant in this drug combination is a selective P/neurokinin-1 (NK-1) receptor antagonist. [Netupitant], the active moiety of fosnetupitant, is a selective neurokinin 1 (NK1) receptor antagonist with antiemetic activity. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP), which results in the prevention of chemotherapy-induced nausea and vomiting (CINV). Substance P is found in neurons of vagal afferent fibers innervating the brain-stem nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ), and may be present at high levels in response to chemotherapy. The NK-receptor is a G-protein receptor coupled to the inositol phosphate signal-transduction pathway and is found in both the nucleus tractus solitarii and the area postrema. Netupitant demonstrated 92.5% NK1 receptor occupancy at 6 hours, with 76% occupancy at 96 hours.
Record name Fosnetupitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14019
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fosnetupitant

CAS RN

1703748-89-3
Record name Fosnetupitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703748893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosnetupitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14019
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosnetupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSNETUPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T672P80L2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
245
Citations
A Hata, I Okamoto, N Inui, M Okada… - Journal of Clinical …, 2022 - ingentaconnect.com
PURPOSE We evaluated the efficacy and safety of fosnetupitant (FosNTP) versus fosaprepitant (FosAPR) for preventing highly emetogenic chemotherapy-induced nausea and vomiting…
Number of citations: 17 www.ingentaconnect.com
K Matsuura, J Tsurutani, K Inoue, Y Tanabe, T Taira… - Cancer, 2022 - Wiley Online Library
BACKGROUND Fosnetupitant (FosNTP), an intravenous neurokinin 1 receptor antagonist, demonstrated a favorable safety profile with a potentially low risk of injection site reactions (…
M Abe, H Iihara, K Aogi - Advances in Therapy, 2023 - Springer
… fosnetupitant, a phosphorylated prodrug formulation of netupitant, was approved in Japan in 2022. Fosnetupitant … efficacy of single-agent fosnetupitant in the prevention of CINV, and to …
Number of citations: 1 link.springer.com
S Sugawara, N Inui, M Kanehara, M Morise… - Cancer, 2019 - Wiley Online Library
Background The current randomized, double‐blind, phase 2 study assessed the efficacy and safety profile of a single intravenous administration of fosnetupitant, a neurokinin 1 receptor …
T Tyler, A Schultz, A Venturini… - Clinical …, 2022 - Wiley Online Library
… The primary objective of this study was to assess the safety of fosnetupitant administered as a single IV infusion. The secondary objective was to identify the IV fosnetupitant dose that is …
Number of citations: 6 accp1.onlinelibrary.wiley.com
Y Shiraishi, A Hata, N Inui, M Okada, M Morise… - 2021 - ascopubs.org
12099 Background: Fosnetupitant (FN) is a phosphorylated pro-drug of netupitant that has high binding affinity for the neurokinin-1 (NK-1) receptor and a long half-life of 70 h. This …
Number of citations: 0 ascopubs.org
L Schwartzberg, E Roeland, Z Andric, D Kowalski… - Annals of …, 2018 - Elsevier
… Intravenous fosnetupitant chloride at dosages from 20 to 390 mg has been administered to … of fosnetupitant for the iv formulation is 235 mg (corresponding to 260 mg of fosnetupitant …
Number of citations: 34 www.sciencedirect.com
P Suman - European Journal of Biomedical, 2020 - researchgate.net
The present work concerns with the development of stability indicating the RP-HPLC method for simultaneous determination of Fosnetupitant (FTP) and Palonosetron (PNS). In the …
Number of citations: 2 www.researchgate.net
A Hata, Y Shiraishi, N Inui, M Okada, M Morise… - Oncology and …, 2022 - Springer
Introduction We describe the results of an exploratory analysis performed on the first head-to-head study (JapicCTI-194611) comparing two different intravenous (IV) neurokinin 1 (NK 1 …
Number of citations: 9 link.springer.com
N Inui, Y Toi, Y Yoneshima, M Morise, A Hata… - Advances in …, 2023 - Springer
… Fosnetupitant is a novel neurokinin 1 receptor antagonist (NK 1 RA) with favorable … This study assessed the efficacy of fosnetupitant in combination with palonosetron and …
Number of citations: 6 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。